molecular formula C8H11N5O3 B586680 N7-[(2-Hydroxyethoxy)methyl)guanine-d4 CAS No. 1794787-59-9

N7-[(2-Hydroxyethoxy)methyl)guanine-d4

Cat. No.: B586680
CAS No.: 1794787-59-9
M. Wt: 229.232
InChI Key: ZEJSSOYUBQMVHC-LNLMKGTHSA-N
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Description

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 is a deuterated analogue of N7-[(2-Hydroxyethoxy)methyl)guanine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its high purity and is often utilized as a biochemical for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves the incorporation of deuterium atoms into the molecular structure of N7-[(2-Hydroxyethoxy)methyl)guanine. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the correct positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N7-[(2-Hydroxyethoxy)methyl)guanine-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves its incorporation into biological systems where it can mimic the behavior of its non-deuterated counterpart. The deuterium atoms provide a unique labeling that allows researchers to track the compound’s interactions and transformations within biological pathways. This labeling is particularly useful in studying metabolic pathways and drug metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research .

Properties

CAS No.

1794787-59-9

Molecular Formula

C8H11N5O3

Molecular Weight

229.232

IUPAC Name

2-amino-7-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-3H-purin-6-one

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2

InChI Key

ZEJSSOYUBQMVHC-LNLMKGTHSA-N

SMILES

C1=NC2=C(N1COCCO)C(=O)N=C(N2)N

Synonyms

2-Amino-1,7-dihydro-7-[(2-hydroxyethoxy-d4)methyl]-6H-purin-6-one; 

Origin of Product

United States

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